2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18784173
InChI: InChI=1S/C8H4F4O2/c9-6-4(3-13)1-2-5(7(6)14)8(10,11)12/h1-3,14H
SMILES:
Molecular Formula: C8H4F4O2
Molecular Weight: 208.11 g/mol

2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde

CAS No.:

Cat. No.: VC18784173

Molecular Formula: C8H4F4O2

Molecular Weight: 208.11 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde -

Specification

Molecular Formula C8H4F4O2
Molecular Weight 208.11 g/mol
IUPAC Name 2-fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde
Standard InChI InChI=1S/C8H4F4O2/c9-6-4(3-13)1-2-5(7(6)14)8(10,11)12/h1-3,14H
Standard InChI Key HFGHPAWOYREXAE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1C=O)F)O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (C₈H₄F₄O₂) consists of a benzene ring substituted with:

  • Fluorine at position 2 (C-2), contributing to electronic modulation and metabolic stability.

  • Hydroxyl group at position 3 (C-3), enhancing solubility and enabling hydrogen bonding.

  • Trifluoromethyl group at position 4 (C-4), increasing lipophilicity and resistance to oxidative degradation.

The aldehyde functional group at position 1 (C-1) serves as a reactive handle for further chemical transformations, such as condensation or nucleophilic additions.

Spectroscopic Characterization

While direct NMR data for this compound are unavailable, analogous compounds provide predictive insights:

  • ¹H NMR: The aldehyde proton is expected as a singlet near δ 10.5 ppm . The aromatic protons adjacent to electron-withdrawing groups (F, CF₃) would resonate downfield (δ 7.3–8.0 ppm) . The hydroxyl proton may appear as a broad singlet (~δ 5.5 ppm) in deuterated dimethyl sulfoxide.

  • ¹³C NMR: The aldehyde carbon would appear near δ 190 ppm, while CF₃ and fluorine-bearing carbons show characteristic splitting .

Synthesis and Reaction Pathways

Retrosynthetic Considerations

Physicochemical Properties

Solubility and Partitioning

The hydroxyl group significantly impacts solubility compared to non-hydroxylated analogs:

Property2-Fluoro-4-(trifluoromethyl)benzaldehyde Target Compound (Predicted)
Log P (XLOGP3)2.371.85
Water Solubility (mg/mL)0.3551.2–2.5
GI AbsorptionHighModerate

Increased water solubility arises from the hydroxyl group’s hydrogen-bonding capacity, though the trifluoromethyl group partially counteracts this effect .

Stability and Reactivity

  • Thermal Stability: Decomposition likely above 200°C, similar to trifluoromethylated aromatics .

  • Photostability: Fluorine and CF₃ groups reduce UV-induced degradation .

  • Acidity: The hydroxyl group (pKa ~9–10) enables deprotonation under basic conditions, facilitating O-alkylation or acylation.

Applications in Research

Pharmaceutical Intermediate

The compound’s aldehyde group is pivotal for synthesizing:

  • Schiff bases: For antimicrobial or anticancer agents .

  • Heterocycles: Pyrazoles and imidazoles via cyclocondensation .

Materials Science

  • Fluorescent Probes: The hydroxyl group enables conjugation with fluorophores (e.g., dansyl chloride) .

  • Coordination Polymers: Metal-organic frameworks (MOFs) utilizing aldehyde-metal interactions .

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